![molecular formula C21H22N2O2 B1680428 N-[2-[3-(3-aminophenyl)-7-methoxynaphthalen-1-yl]ethyl]acetamide CAS No. 225786-69-6](/img/structure/B1680428.png)
N-[2-[3-(3-aminophenyl)-7-methoxynaphthalen-1-yl]ethyl]acetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S24773 involves a multi-step process. The key steps include the formation of the naphthalene core, followed by the introduction of the methoxy group and the amine group. The final step involves the acylation of the amine group to form the acetamide. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of S24773 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
S24773 undergoes various chemical reactions, including:
Oxidation: S24773 can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert S24773 into its reduced forms.
Substitution: S24773 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
S24773 has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: S24773 is studied for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Research has shown that S24773 may have therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: S24773 is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of S24773 involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The pathways involved often include signal transduction pathways that regulate cellular functions such as growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
S24772: A structurally similar compound with slight variations in the functional groups.
S24774: Another analog with different substituents on the naphthalene core.
Uniqueness
S24773 is unique due to its specific combination of functional groups, which confer distinct bioactive properties. Its methoxy and amine groups play crucial roles in its interaction with molecular targets, making it a valuable compound for research and development .
Biological Activity
N-[2-[3-(3-aminophenyl)-7-methoxynaphthalen-1-yl]ethyl]acetamide, also known as S24773, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Name : this compound
- CAS Number : 225786-69-6
- Molecular Formula : C21H22N2O2
- Molar Mass : 334.41 g/mol
Property | Value |
---|---|
Molecular Formula | C21H22N2O2 |
Molar Mass | 334.41 g/mol |
Synonyms | S24773 |
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. A notable study demonstrated its effectiveness against various cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The compound induced apoptosis and autophagy in these cells, leading to significant tumor growth reduction in vivo .
Case Study: Melanoma Treatment
In a xenograft model using A375 melanoma cells, treatment with S24773 resulted in a marked decrease in tumor size compared to control groups. The mechanism was linked to the compound's ability to activate apoptotic pathways while inhibiting cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It displayed moderate activity against several gram-positive bacteria and fungi. The presence of methoxy groups in its structure is believed to enhance its efficacy against these organisms .
Table 1: Antimicrobial Activity of S24773
Microorganism | Inhibition Zone (mm) at 500 µg/mL |
---|---|
Staphylococcus aureus | 10.33 |
Escherichia coli | 10.68 |
Candida albicans | 11.30 |
The biological activity of this compound is attributed to its interaction with specific molecular targets involved in cell survival and proliferation pathways. It has been shown to inhibit key enzymes such as myeloperoxidase (MPO), which plays a role in inflammatory responses .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications in the chemical structure can significantly influence the biological activity of acetamide derivatives. For instance, the introduction of methoxy groups has been correlated with enhanced anticancer and antimicrobial activities .
Properties
CAS No. |
225786-69-6 |
---|---|
Molecular Formula |
C21H22N2O2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[2-[3-(3-aminophenyl)-7-methoxynaphthalen-1-yl]ethyl]acetamide |
InChI |
InChI=1S/C21H22N2O2/c1-14(24)23-9-8-17-11-18(15-4-3-5-19(22)12-15)10-16-6-7-20(25-2)13-21(16)17/h3-7,10-13H,8-9,22H2,1-2H3,(H,23,24) |
InChI Key |
RUYDBTKHRKQOLY-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)C3=CC(=CC=C3)N)OC |
Canonical SMILES |
CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)C3=CC(=CC=C3)N)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
S24773; S 24773; S-24773. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.